

# An In-depth Technical Guide to the Asp-Val Dipeptide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Asp-Val*

Cat. No.: *B081843*

[Get Quote](#)

This guide provides a comprehensive overview of the dipeptide Aspartyl-Valine (**Asp-Val**), detailing its structure, physicochemical properties, synthesis, and biological significance. It is intended for researchers, scientists, and professionals in the field of drug development and peptide science.

## Core Structure and Identification

**Asp-Val** is a dipeptide composed of L-aspartic acid and L-valine residues linked by a peptide bond.<sup>[1][2][3]</sup> The chemical structure consists of a C-terminal valine and an N-terminal aspartic acid. It is recognized as a metabolite and can be isolated from enzymatic hydrolysates of various food proteins.<sup>[1][3]</sup>

Table 1: Chemical Identifiers for **Asp-Val**

Identifier	Value
IUPAC Name	(2S)-2-[[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoic acid
Molecular Formula	C <sub>9</sub> H <sub>16</sub> N <sub>2</sub> O <sub>5</sub>
SMILES	CC(C)--INVALID-LINK--O)NC(=O)--INVALID-LINK--O)N
InChI	InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-8(14)5(10)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1
InChIKey	CPMKYMGGYUFOHS-FSPLSTOPSA-N
CAS Number	13433-04-0
ChEBI ID	CHEBI:73832
PubChem CID	7009616

## Physicochemical Properties

The physicochemical properties of **Asp-Val** are crucial for its behavior in biological systems and for its handling and analysis in a laboratory setting.

Table 2: Physicochemical Data for **Asp-Val**

Property	Value	Source
Molecular Weight	232.23 g/mol	
Exact Mass	232.10592162 Da	
Topological Polar Surface Area	130 Å <sup>2</sup>	
XLogP3	-4.7	
Hydrogen Bond Donor Count	4	
Hydrogen Bond Acceptor Count	5	
Rotatable Bond Count	5	
Isoelectric Point (pI) (Theoretical)	~3.1	Calculated based on pKa values of constituent amino acids
Solubility	Soluble in aqueous solutions; solubility is pH-dependent.	General knowledge, supported by solubility of constituent amino acids.

Note on pI Calculation: The theoretical isoelectric point (pI) is estimated by averaging the pKa values of the ionizable groups that flank the neutral zwitterionic form. For **Asp-Val**, these are the  $\alpha$ -carboxyl group of Valine (pKa ~2.3) and the side-chain carboxyl group of Aspartic Acid (pKa ~3.9). Thus,  $pI \approx (2.3 + 3.9) / 2 = 3.1$ .

## Synthesis and Purification

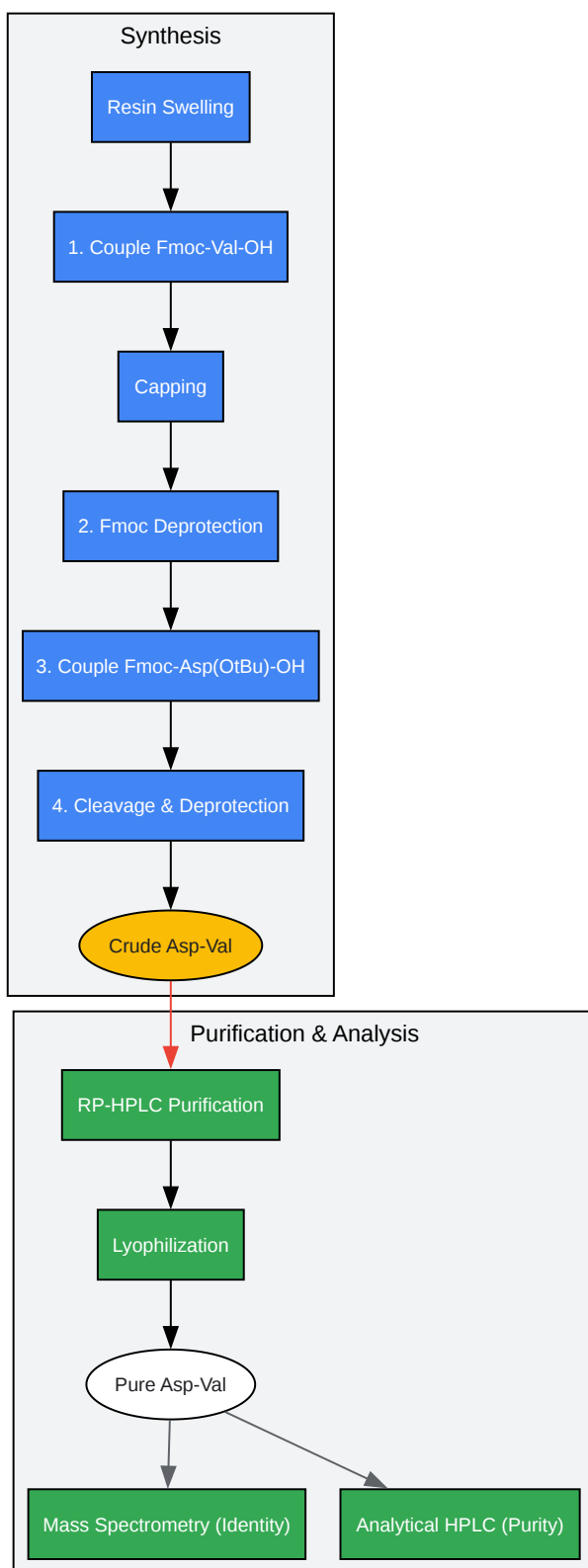
The chemical synthesis of dipeptides like **Asp-Val** can be achieved through either solution-phase or solid-phase peptide synthesis (SPPS) methodologies. SPPS is generally preferred for research applications due to its efficiency and ease of purification.

This protocol outlines a general procedure for the manual synthesis of **Asp-Val** on a resin support.

- Resin Preparation:

- Swell a suitable resin (e.g., 2-chlorotriyl chloride resin for protected peptide fragments) in a non-polar solvent like dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) for 30-60 minutes.
- Wash the resin thoroughly with dimethylformamide (DMF).
- First Amino Acid Coupling (Valine):
  - Dissolve Fmoc-Val-OH and a base such as diisopropylethylamine (DIPEA) in  $\text{CH}_2\text{Cl}_2$ .
  - Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.
  - To cap any unreacted sites, treat the resin with a solution of  $\text{CH}_2\text{Cl}_2$ :MeOH:DIPEA (17:2:1) for 45-60 minutes.
  - Wash the resin with  $\text{CH}_2\text{Cl}_2$  and then DMF to remove excess reagents.
- Fmoc Deprotection:
  - Treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminus of Valine.
  - Wash the resin extensively with DMF to remove piperidine and the cleaved Fmoc adduct.
- Second Amino Acid Coupling (Aspartic Acid):
  - Activate the second amino acid (Fmoc-Asp(OtBu)-OH) in a separate vessel. Dissolve the protected amino acid with a coupling reagent (e.g., HBTU/HATU) and an activator base (e.g., HOBt/HOAt) in DMF. Add DIPEA or N-methylmorpholine to initiate activation.
  - Add the activated amino acid solution to the resin and allow it to react for at least 4 hours at room temperature.
  - Wash the resin with DMF and  $\text{CH}_2\text{Cl}_2$ .
- Final Deprotection and Cleavage:
  - Perform a final Fmoc deprotection using 20% piperidine in DMF.
  - Wash the resin with DMF, followed by  $\text{CH}_2\text{Cl}_2$ , and dry it under vacuum.

- Cleave the dipeptide from the resin and remove the side-chain protecting group (OtBu on Asp) simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
- Purification and Analysis:
  - Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).
  - Purify the dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  - Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.



[Click to download full resolution via product page](#)

Caption: Workflow for dipeptide synthesis and analysis.

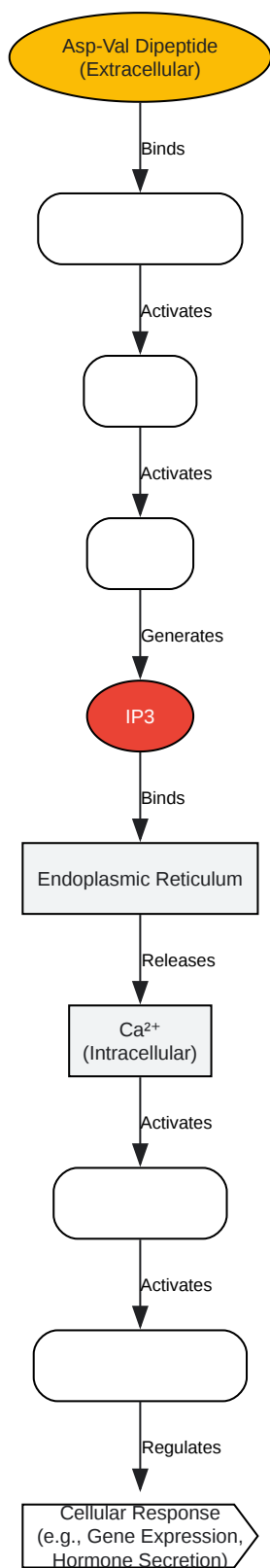
## Biological Activity and Signaling

Dipeptides are increasingly recognized for their roles beyond being simple metabolic intermediates. They can act as signaling molecules, modulating various biological processes such as enzymatic activity, cellular communication, and hormonal signaling.

**Asp-Val** is classified as a metabolite, indicating its presence and participation in the metabolic pathways of organisms. It can be formed during the digestion of dietary proteins and absorbed into circulation.

While specific signaling pathways for **Asp-Val** are not extensively detailed in the provided context, dipeptides, in general, can influence cellular behavior. They can be transported into cells via transporters like PepT1, which can lead to membrane depolarization. Furthermore, peptides can activate G-protein coupled receptors (GPCRs) such as the calcium-sensing receptor (CaSR), leading to downstream signaling cascades that involve intracellular calcium increase and activation of kinase pathways like ERK1/2. This can ultimately influence gene transcription and cellular responses like hormone secretion.

Some peptides have also been shown to have roles in modulating the immune system, acting as neurotransmitter precursors, or even possessing anti-tumor properties. For instance, the pentapeptide sequence Glu-Ile-Leu-**Asp-Val** (EILDV) has been studied for its antimetastatic effects.



[Click to download full resolution via product page](#)

Caption: Generalized GPCR-mediated signaling by a dipeptide.



## Conclusion

The **Asp-Val** dipeptide, while structurally simple, represents a class of molecules with significant biological relevance. Its well-defined physicochemical properties allow for its synthesis, purification, and characterization using standard laboratory techniques. As research into the signaling roles of small peptides continues to expand, a thorough understanding of fundamental dipeptides like **Asp-Val** is essential for advancements in biochemistry, nutrition, and therapeutic development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Asp-Val | C<sub>9</sub>H<sub>16</sub>N<sub>2</sub>O<sub>5</sub> | CID 7009616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Asp-Val Dipeptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081843#asp-val-dipeptide-structure-and-properties]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)